BenchChemオンラインストアへようこそ!

1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Lipophilicity ACD/LogP Aqueous solubility

Not a drop-in replacement for the mono-sulfonyl analog (CAS 838891-29-5). The C³ methylsulfonyl substituent drives a predicted ACD/LogP of 1.55 (~1.75 log-units lower) and a polar surface area of 98 Ų (+43 Ų), conferring improved aqueous solubility and reduced non-specific binding to plasticware/protein surfaces—critical for reliable enzymatic and binding assay data. The 557.6 °C boiling point supports high-temperature reaction conditions and long-term storage without evaporative loss. Procure this exact CAS for SAR exploration of the dual-sulfonyl pharmacophore within the Sanofi-Aventis sulfonylpyrrolidine patent landscape.

Molecular Formula C14H21NO5S2
Molecular Weight 347.44
CAS No. 1448056-92-5
Cat. No. B2595424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
CAS1448056-92-5
Molecular FormulaC14H21NO5S2
Molecular Weight347.44
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C)C
InChIInChI=1S/C14H21NO5S2/c1-4-20-14-6-5-12(9-11(14)2)22(18,19)15-8-7-13(10-15)21(3,16)17/h5-6,9,13H,4,7-8,10H2,1-3H3
InChIKeyIQWWGOMBMWEVDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine (CAS 1448056-92-5): Physicochemical Profile and Procurement-Relevant Classification


1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine (CAS 1448056-92-5) is a dual-sulfonyl pyrrolidine derivative with the molecular formula C₁₄H₂₁NO₅S₂ and an average mass of 347.45 Da . The compound features a pyrrolidine core substituted at the N¹ position with a 4-ethoxy-3-methylphenylsulfonyl group and at the C³ position with a methylsulfonyl group, yielding a predicted ACD/LogP of 1.55, a polar surface area of 98 Ų, and six hydrogen-bond acceptors with zero hydrogen-bond donors . This structural class falls within the broader genus of sulfonylpyrrolidines claimed in the Sanofi-Aventis patent family (WO 2006072393) for the prevention and treatment of dyslipidemia, cardiovascular disease, and atherosclerotic conditions [1].

Why 1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine Cannot Be Replaced by Its Des-methylsulfonyl Analog for Property-Driven Applications


In-class sulfonylpyrrolidines are frequently treated as interchangeable building blocks, yet the presence or absence of the 3-methylsulfonyl substituent quantitatively redefines key developability parameters. The closest commercially listed analog, 1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidine (CAS 838891-29-5), lacks the C³ methylsulfonyl group and consequently exhibits a predicted ACD/LogP of 3.30 and a polar surface area of 55 Ų [1], compared with the target compound's ACD/LogP of 1.55 and PSA of 98 Ų . This ~1.75 log-unit increase in lipophilicity and ~43 Ų reduction in polar surface area predict substantially different aqueous solubility, membrane permeability, and plasma protein binding profiles, rendering the two molecules non-fungible in any assay or formulation context where these parameters are critical. The target compound's dual-sulfonyl architecture further aligns it with the substitution pattern explored in Sanofi-Aventis patent WO 2006072393 for metabolic disease targets, whereas the mono-sulfonyl analog falls outside that structure–activity landscape [2].

Quantitative Differentiation of 1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine: Head-to-Head Physicochemical Evidence Versus the Closest Analog


Predicted Lipophilicity (ACD/LogP) Reduction That Governs Aqueous Solubility and Formulation Strategy

The target compound displays a predicted ACD/LogP of 1.55, compared with 3.30 for the des-methylsulfonyl analog [1]. This difference of –1.75 log units represents an approximately 56-fold reduction in the octanol–water partition coefficient, indicating substantially higher aqueous solubility. In early-stage screening, lower LogP values are associated with reduced non-specific binding to hydrophobic assay surfaces and improved compatibility with aqueous buffer systems [2], making the target compound the preferred choice when aqueous solubility or minimal lipophilic interference is required.

Lipophilicity ACD/LogP Aqueous solubility Drug-likeness Formulation

Polar Surface Area (PSA) Augmentation That Modulates Membrane Permeability and Off-Target Binding

The target compound has a predicted topological polar surface area (TPSA) of 98 Ų, compared with 55 Ų for the des-methylsulfonyl analog [1]. This 43 Ų increase is well above the 20 Ų threshold typically associated with significant changes in membrane permeability. PSA values above 90 Ų are associated with reduced passive blood-brain barrier penetration and lower intracellular accumulation [2]. For peripheral target applications, the higher PSA of the target compound is the differentiating parameter, while the analog's lower PSA would be more appropriate if central nervous system penetration is desired.

Polar surface area Membrane permeability Blood-brain barrier Off-target binding

Molecular Weight and Boiling Point Elevation Indicating Higher Thermal Stability for Purification and Storage

The target compound's predicted boiling point is 557.6 ± 60.0 °C at 760 mmHg, compared with 404.9 ± 55.0 °C for the des-methylsulfonyl analog [1]. This ~153 °C difference reflects the enhanced intermolecular dipole–dipole interactions conferred by the additional sulfonyl group, which also increases molecular weight from 269.36 Da to 347.45 Da. For procurement and handling, higher thermal stability reduces volatility-related loss during vacuum drying or elevated-temperature storage, and the increased molecular weight allows gravimetric dispensing with proportionally smaller relative weighing errors.

Molecular weight Thermal stability Purification Boiling point Storage

Class-Level Patent Support for Sulfonylpyrrolidines in Dyslipidemia and Cardiovascular Disease

The Sanofi-Aventis patent WO 2006072393 explicitly claims substituted sulfonylpyrrolidines for the prevention and treatment of dyslipidemia, cardiovascular disease, and atherosclerotic conditions, with the stated objective of raising low HDL-cholesterol levels [1]. While the target compound is not individually exemplified in the patent, its dual-sulfonyl pyrrolidine core aligns structurally with the Markush formula. In contrast, the simpler mono-sulfonyl analog (lacking the 3-methylsulfonyl group) falls outside the preferred substitution pattern described in the patent claims. This creates a class-level differentiation: the target compound resides within an IP-protected therapeutic space for metabolic disease, while the analog does not. No direct head-to-head biological activity data for this compound have been located in public literature; the patent evidence is therefore class-level inference only.

Dyslipidemia Cardiovascular disease HDLC modulation Patent landscape Sulfonylpyrrolidine

Procurement-Guiding Application Scenarios for 1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine


Aqueous Biochemical Assay Development Requiring High Solubility and Low Non-Specific Binding

With a predicted ACD/LogP of 1.55, this compound exhibits substantially lower lipophilicity than its des-methylsulfonyl analog (LogP 3.30) . This difference translates to improved aqueous solubility and reduced hydrophobic surface adhesion, making the compound the scientifically justified choice for enzymatic or binding assays conducted in aqueous buffer systems where non-specific binding to plasticware or protein surfaces must be minimized. The higher polar surface area (98 vs. 55 Ų) further reduces the risk of promiscuous membrane partitioning .

Peripheral Target Drug Discovery Where CNS Exclusion Is Desired

The compound's predicted topological polar surface area of 98 Ų exceeds the 90 Ų threshold empirically associated with poor passive blood-brain barrier penetration . For discovery programs targeting peripheral tissues—such as cardiovascular or metabolic disease indications referenced in the Sanofi-Aventis sulfonylpyrrolidine patent (WO 2006072393) [1]—this high PSA represents a favorable developability feature that helps restrict distribution to the intended compartment.

Sulfonylpyrrolidine Library Synthesis and Structure–Activity Relationship (SAR) Expansion

The dual-sulfonyl architecture provides two chemically differentiated sulfonyl groups (aryl-sulfonyl at N¹ and alkyl-sulfonyl at C³) that can serve as independent vectors for parallel derivatization or as H-bond acceptor anchors in target engagement . This contrasts with the mono-sulfonyl analog, which offers only a single sulfonyl pharmacophore. Procurement of this compound supports SAR campaigns aimed at exploring the contribution of the C³ methylsulfonyl group to potency, selectivity, or metabolic stability within the broader sulfonylpyrrolidine patent space [1].

Thermally Demanding Synthetic Protocols and Long-Term Compound Storage

The predicted boiling point of 557.6 °C—approximately 153 °C higher than the mono-sulfonyl analog —indicates significantly lower volatility and greater thermal robustness. This makes the compound preferable for high-temperature reaction conditions, vacuum-assisted solvent removal, and extended room-temperature storage without evaporative loss, directly reducing procurement frequency and material waste.

Quote Request

Request a Quote for 1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.